1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Propriétés
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-10(21)16-19-14-4-2-3-5-15(14)20(16)9-11-6-7-12(17)8-13(11)18/h2-8,10,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAWNWUGOCBOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Introduction of 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Ethanol Moiety: The final step involves the addition of the ethanol moiety, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Reduction Reactions
The hydroxyl group at the 2-position undergoes reduction to form secondary alcohols. Potassium borohydride (KBH₄) in methanol under reflux is commonly used, yielding the ethanol derivative with high efficiency .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KBH₄ in methanol | Reflux (1h), pH adjustment | 1-(2,4-Dichlorophenyl)-2-imidazolyl ethanol | 90.5% |
Oxidation to Ketones
The ethanol moiety can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC) or KMnO₄ under acidic conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| PCC in CH₂Cl₂ | Room temperature, 12h | 1-(1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ketone |
| KMnO₄ in H₂SO₄ | 60°C, 6h | Same as above |
Esterification
The hydroxyl group reacts with acylating agents (e.g., acetic anhydride) to form esters, often catalyzed by H₂SO₄.
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | H₂SO₄, 80°C, 4h | 2-Acetoxy-1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazole |
Substitution Reactions
The hydroxyl group is susceptible to substitution with halides (e.g., Cl, Br) using reagents like PCl₅ or SOCl₂ .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | Reflux in DCM, 6h | 2-Chloro-1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazole | 85% |
Cyclization Reactions
Intramolecular cyclization under dehydrating conditions (e.g., POCl₃) forms fused heterocycles, such as oxazoles or thiazoles.
| Reagent | Conditions | Product |
|---|---|---|
| POCl₃ | 100°C, 8h | Benzimidazo[1,2-d]oxazole derivative |
Pharmacological Relevance
This compound serves as a key intermediate in synthesizing antifungal agents (e.g., Miconazole, Ketoconazole) . Its derivatives exhibit activity by inhibiting fungal cytochrome P450 enzymes .
Reaction Comparison Table
Key Findings:
-
Catalytic Efficiency : PEG600 enhances reaction rates in substitution reactions by acting as a phase-transfer catalyst .
-
Steric Effects : The 2,4-dichlorobenzyl group hinders nucleophilic attack at the benzimidazole nitrogen, necessitating elevated temperatures .
-
Stability : The ethanol derivative is stable under acidic conditions but prone to oxidation in basic media .
Applications De Recherche Scientifique
Antimicrobial Activity
Research has indicated that compounds similar to 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol exhibit significant antimicrobial properties. For instance, studies have demonstrated the efficacy of benzimidazole derivatives against various bacterial strains and fungi. The presence of the dichlorobenzyl group enhances the lipophilicity and membrane permeability of these compounds, which is crucial for their antimicrobial action .
Antiparasitic Properties
The benzimidazole scaffold is well-known for its antiparasitic effects. Compounds within this class have been extensively studied for their ability to inhibit parasitic infections such as those caused by nematodes and protozoa. The incorporation of the ethanol group may enhance solubility and bioavailability, making it a candidate for further exploration in antiparasitic drug development .
Anti-inflammatory Effects
Recent studies have suggested that certain benzimidazole derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases . This property could be particularly beneficial in developing therapies for chronic inflammatory conditions.
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal synthesized several derivatives of benzimidazole and evaluated their biological activities. The synthesized compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . The study highlighted the structure-activity relationship (SAR), emphasizing how modifications to the benzimidazole core can enhance antimicrobial efficacy.
Case Study 2: Pharmacological Properties
In another investigation focusing on pharmacological properties, researchers explored the effects of various benzimidazole derivatives on cellular models of inflammation. The findings indicated that these compounds could significantly reduce markers of inflammation in vitro, suggesting their potential use in therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
Mécanisme D'action
The mechanism of action of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Structure Impact: Benzo[d]imidazole derivatives (e.g., target compound, 12f) exhibit greater aromaticity and rigidity compared to non-fused imidazole analogs (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol). This enhances receptor-binding affinity in antifungal applications . Substitution at N1 with halogenated benzyl groups (e.g., 2,4-dichlorobenzyl) improves lipophilicity and membrane permeability, critical for antifungal activity .
Functional Group Variations: Ethanol (C2) vs. Thiourea vs. Ethanol: Thiourea-substituted benzimidazoles (e.g., anticonvulsant derivatives) demonstrate enhanced interaction with neuronal targets due to sulfur-based hydrogen bonding .
Biological Activity Trends: Antifungal Activity: The 2,4-dichlorophenyl/benzyl group is a common motif in antifungal agents (e.g., sertaconazole, econazole). The target compound’s dichlorobenzyl group aligns with this pharmacophore . Antimicrobial vs. Anticonvulsant: Substituent bulkiness (e.g., thiourea) shifts activity toward CNS targets (anticonvulsant), while smaller polar groups (e.g., ethanol) favor antimicrobial applications .
Activité Biologique
1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H12Cl2N2O
- Molecular Weight : 277.15 g/mol
- CAS Number : 154660-96-5
- Structure : The compound features a benzimidazole core substituted with a dichlorobenzyl group and an ethanol moiety.
Antimicrobial Activity
Research indicates that compounds similar to 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol exhibit significant antimicrobial properties. For instance, various benzimidazole derivatives have shown potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. A study noted that certain derivatives displayed better efficacy than conventional antibiotics like ampicillin and streptomycin .
| Compound | Activity | Reference |
|---|---|---|
| Benzimidazole derivatives | Antibacterial | |
| 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol | Potentially active |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (HeLa and A549) revealed that related compounds did not exhibit significant cytotoxic effects at concentrations up to 25 μM. This suggests a favorable safety profile for further development .
The biological activity of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol may be attributed to its ability to interact with various biological targets. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP), which are crucial in drug metabolism:
- CYP Inhibition :
- CYP1A2: Yes
- CYP2C19: Yes
- CYP3A4: Yes
- CYP2D6: No
This profile indicates that the compound could potentially alter the pharmacokinetics of co-administered drugs .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of similar compounds:
-
Study on TRPV Channels :
A study explored the antagonistic activity of related benzimidazole derivatives on TRPV channels, highlighting their selective inhibition over TRPV1. This selectivity may provide insights into pain management therapies . -
Anticancer Activity :
In vitro studies have shown that certain derivatives exhibit strong anticancer activity against a variety of tumor cell lines, indicating potential applications in oncology . -
Toxicity Assessments :
Toxicological evaluations have demonstrated low toxicity profiles in human liver cell lines (HepG2), supporting the safety of these compounds for therapeutic use .
Q & A
Q. What are the key steps in synthesizing 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how is isomer formation confirmed?
- Methodological Answer : The synthesis typically involves three steps: (i) Formation of the benzimidazole core via condensation of o-phenylenediamine with lactic acid under acidic conditions (conc. HCl) to yield 1-(1H-benzo[d]imidazol-2-yl)ethanol . (ii) Oxidation of the ethanol derivative to the corresponding ethanone using potassium dichromate in conc. H₂SO₄ . (iii) Claisen-Schmidt condensation with 2,4-dichlorobenzyl aldehyde in the presence of 10% KOH to form the final hybrid structure .
- Isomer Confirmation : Trans isomer formation is confirmed via ¹H NMR, where the doublet signal of the α,β-unsaturated ketone exhibits a coupling constant (J) of ~15.9–16.1 Hz, indicative of trans-configuration .
Q. How is the purity of the compound assessed, and what analytical techniques are prioritized?
- Methodological Answer :
- Melting Point : A sharp melting point (e.g., 135°C) confirms purity .
- Spectroscopy : ¹H/¹³C NMR resolves structural features (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 6.5–7.0 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (257.12 g/mol) .
- Chromatography : HPLC or TLC with ethanol recrystallization removes byproducts .
Q. What are the standard protocols for evaluating the compound’s antifungal activity?
- Methodological Answer :
- In vitro assays : Disk diffusion or microdilution methods against fungal strains (e.g., Candida albicans, Aspergillus niger) are used. Minimum inhibitory concentration (MIC) values are determined .
- Enzyme inhibition : Testing against fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric monitoring of ergosterol biosynthesis disruption .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for enhanced efficacy?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions between the dichlorophenyl group and hydrophobic pockets of target enzymes like CYP51 .
- DFT Calculations : Density functional theory evaluates electron distribution, identifying reactive sites (e.g., imidazole nitrogen’s nucleophilicity) for derivatization .
- ADME Prediction : Tools like SwissADME assess bioavailability, highlighting logP (2.8–3.1) and PSA (50–60 Ų) for permeability optimization .
Q. What experimental strategies resolve contradictions in synthetic yields reported across studies?
- Methodological Answer :
- Catalyst Screening : Replace KOH with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve Claisen-Schmidt condensation efficiency .
- Solvent Optimization : Use DMF or THF instead of ethanol to enhance aldehyde reactivity .
- Reaction Monitoring : In-situ FTIR tracks ketone intermediate formation, reducing over-oxidation side reactions .
Q. How are environmental degradation pathways and ecotoxicological impacts assessed?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions, analyzing breakdown products via LC-MS .
- Microcosm Assays : Evaluate soil persistence using OECD 307 guidelines, measuring half-life (t₁/₂) under aerobic/anaerobic conditions .
- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays assess aquatic toxicity .
Q. What advanced catalytic systems improve the compound’s synthesis scalability?
- Methodological Answer :
- Heterogeneous Catalysis : Palladium immobilized on SBA-15@BIG-Pd enhances Suzuki coupling for benzimidazole intermediates, achieving >90% yield .
- Oxidation Alternatives : Replace potassium dichromate with TEMPO/NaOCl for greener ethanone synthesis, reducing heavy metal waste .
- Flow Chemistry : Continuous-flow reactors minimize reaction times (e.g., 2 hr vs. 16 hr for Claisen-Schmidt condensation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
